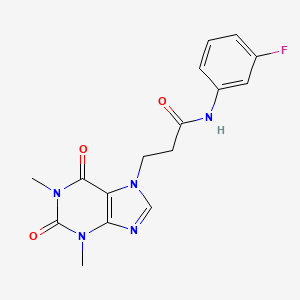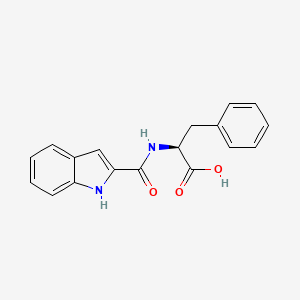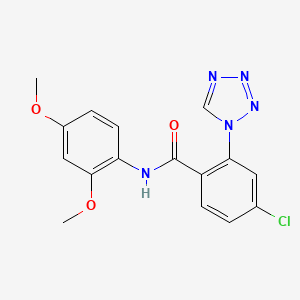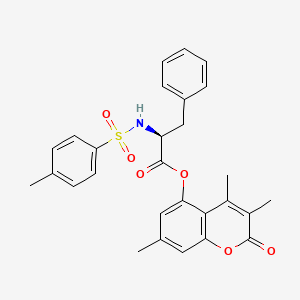![molecular formula C22H20Cl2N4O2 B11156794 6-(2-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B11156794.png)
6-(2-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with chlorophenyl and piperazino groups.
Preparation Methods
The synthesis of 6-(2-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Substitution reactions:
Oxidation and reduction steps: These steps are necessary to achieve the desired oxidation state of the compound.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-(2-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(2-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, which can lead to various biological outcomes.
Properties
Molecular Formula |
C22H20Cl2N4O2 |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one |
InChI |
InChI=1S/C22H20Cl2N4O2/c23-16-4-3-5-17(14-16)26-10-12-27(13-11-26)22(30)15-28-21(29)9-8-20(25-28)18-6-1-2-7-19(18)24/h1-9,14H,10-13,15H2 |
InChI Key |
ABFHUGWAWGRGKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-3-[(2-chloro-6-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11156723.png)
![3-(4-bromophenyl)-5-butyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11156724.png)


![ethyl 1-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}piperidine-4-carboxylate](/img/structure/B11156749.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11156753.png)
![methyl {7-[(4-ethenylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11156754.png)
![1-[(4-ethenylbenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11156762.png)
![6,7-dimethoxy-4-methyl-3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2H-chromen-2-one](/img/structure/B11156764.png)
![N-(carboxymethyl)-N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine](/img/structure/B11156775.png)
![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-5-hydroxytryptophan](/img/structure/B11156777.png)

![3-hexyl-4,8-dimethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B11156784.png)
